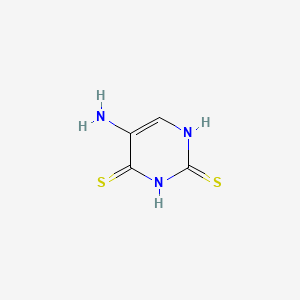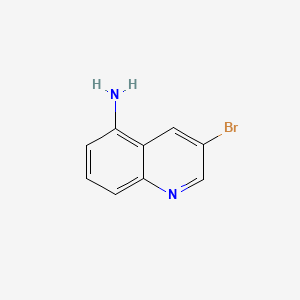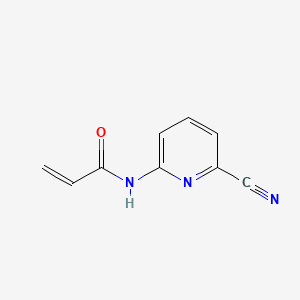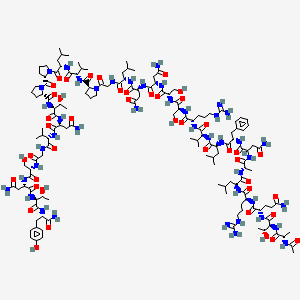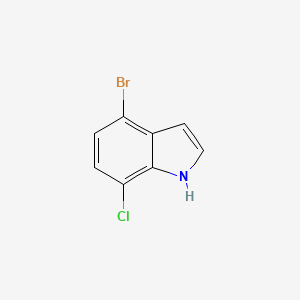
4-Brom-7-chlor-1H-Indol
Übersicht
Beschreibung
4-Bromo-7-chloro-1H-indole is a chemical compound with the molecular formula C8H5BrClN . It has a molecular weight of 230.49 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The linear formula of 4-Bromo-7-chloro-1H-indole is C8H5BrClN . The molecule consists of a heterocyclic indole ring substituted with bromine and chlorine atoms .Physical and Chemical Properties Analysis
4-Bromo-7-chloro-1H-indole is a solid substance stored at room temperature . It has a predicted boiling point of 345.8±22.0 °C and a predicted density of 1.772±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
4-Bromindol, eine Verbindung ähnlich 4-Brom-7-chlor-1H-Indol, wird als pharmazeutisches Zwischenprodukt verwendet {svg_1}. Dies deutet darauf hin, dass this compound auch bei der Synthese verschiedener pharmazeutischer Medikamente eingesetzt werden könnte.
Inhibitor von GSK-3
4-Bromindol wurde als potenzieller Inhibitor von GSK-3 identifiziert {svg_2}, einer Proteinkinase, die an verschiedenen zellulären Prozessen wie Stoffwechsel, Zellzyklus und Zellschicksalsbestimmung beteiligt ist. Daher könnte this compound auch als GSK-3-Inhibitor Potenzial haben.
Krebsbehandlung
Indolderivate, einschließlich this compound, wurden auf ihre potenzielle Verwendung in der Krebsbehandlung untersucht {svg_3}. Sie haben sich als biologisch aktive Verbindungen für die Behandlung von Krebszellen gezeigt {svg_4}.
Antimikrobielle Anwendungen
Indolderivate wurden auch als antimikrobiell wirksam befunden {svg_5}. Dies deutet darauf hin, dass this compound bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Behandlung verschiedener Erkrankungen
Indolderivate haben zunehmend Aufmerksamkeit für ihr Potenzial bei der Behandlung verschiedener Arten von Störungen im menschlichen Körper erregt {svg_6}. Dies zeigt, dass this compound Anwendungen bei der Behandlung einer Vielzahl von Gesundheitszuständen haben könnte.
Antivirale Aktivität
Indolderivate haben antivirale Aktivität gezeigt {svg_7}. Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.
Entzündungshemmende Aktivität
Indolderivate haben entzündungshemmende Aktivität gezeigt {svg_8}. Dies impliziert, dass this compound bei der Behandlung entzündlicher Erkrankungen eingesetzt werden könnte.
Antioxidative Aktivität
Indolderivate wurden als antioxidativ wirksam befunden {svg_9}. Dies deutet darauf hin, dass this compound bei der Entwicklung neuer antioxidativer Wirkstoffe eingesetzt werden könnte.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 4-Bromo-7-chloro-1H-indole, have attracted increasing attention in recent years due to their significant roles in cell biology and their applications as biologically active compounds . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities .
Wirkmechanismus
Target of Action
4-Bromo-7-chloro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 4-Bromo-7-chloro-1H-indole, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that 4-Bromo-7-chloro-1H-indole may have similar effects.
Biochemische Analyse
Biochemical Properties
4-Bromo-7-chloro-1H-indole interacts with various enzymes, proteins, and other biomolecules . It has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
4-Bromo-7-chloro-1H-indole has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of 4-Bromo-7-chloro-1H-indole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism of action at the molecular level is still under study.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-7-chloro-1H-indole change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of 4-Bromo-7-chloro-1H-indole vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
4-Bromo-7-chloro-1H-indole is involved in various metabolic pathways It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Transport and Distribution
4-Bromo-7-chloro-1H-indole is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and it may also affect its localization or accumulation
Eigenschaften
IUPAC Name |
4-bromo-7-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBUZRXDYLQKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694562 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126811-30-1 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126811-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

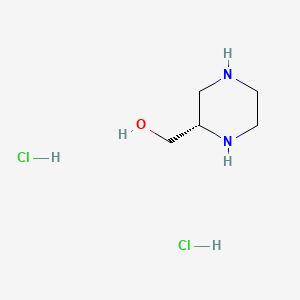
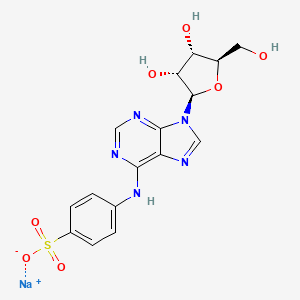
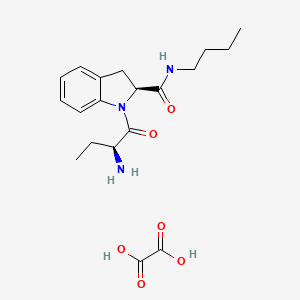
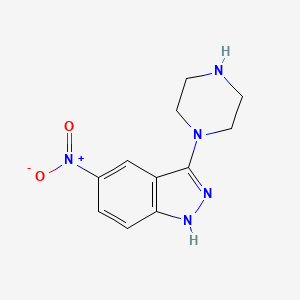
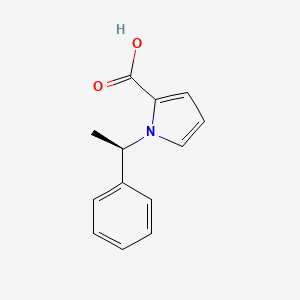
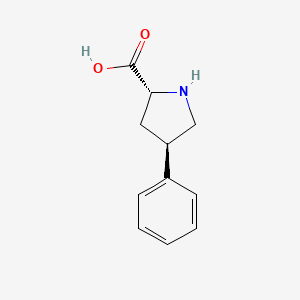

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
